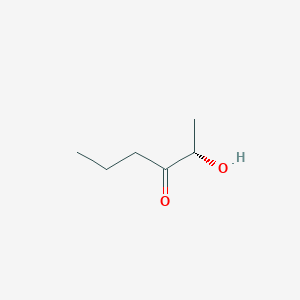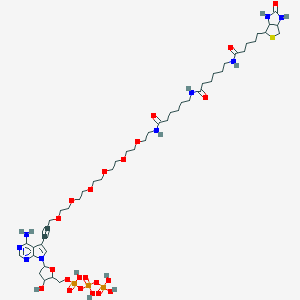
Biotin-36-dc7ATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-36-dc7ATP is a molecule that has gained attention in scientific research due to its potential applications in studying cellular processes. This molecule is a modified form of adenosine triphosphate (ATP), which is a molecule that provides energy for cellular processes. Biotin-36-dc7ATP has a biotin molecule attached to it, which allows it to bind to certain proteins in the cell and be tracked in experiments.
作用機序
Biotin-36-dc7Biotin-36-dc7ATP works by binding to Biotin-36-dc7ATP-binding proteins in the cell. The biotin molecule attached to biotin-36-dc7Biotin-36-dc7ATP allows it to be tracked in experiments using streptavidin-conjugated probes. This allows for the identification of proteins that interact with Biotin-36-dc7ATP-binding proteins. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
生化学的および生理学的効果
Biotin-36-dc7Biotin-36-dc7ATP does not have any known biochemical or physiological effects. This molecule is only used in scientific research and is not intended for use in humans or animals.
実験室実験の利点と制限
One advantage of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins. This allows for the identification of protein-protein interactions and the study of cellular processes. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
One limitation of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its cost. This molecule is expensive to synthesize and may not be feasible for all research projects. Additionally, biotin-36-dc7Biotin-36-dc7ATP may not be suitable for all experiments, as it may interfere with the function of some proteins.
将来の方向性
There are several future directions for the use of biotin-36-dc7Biotin-36-dc7ATP in scientific research. One potential application is in studying the regulation of cell signaling pathways. Biotin-36-dc7Biotin-36-dc7ATP could be used to identify proteins that interact with Biotin-36-dc7ATP-binding proteins involved in cell signaling pathways. Additionally, biotin-36-dc7Biotin-36-dc7ATP could be used to study the kinetics of Biotin-36-dc7ATP-binding proteins in different cellular contexts.
Another future direction is in the development of new labeling techniques using biotin-36-dc7Biotin-36-dc7ATP. This molecule could be used in combination with other labeling techniques to study protein-protein interactions and cellular processes.
Conclusion
Biotin-36-dc7Biotin-36-dc7ATP is a molecule with potential applications in scientific research. Its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins allows for the identification of protein-protein interactions and the study of cellular processes. While biotin-36-dc7Biotin-36-dc7ATP is expensive to synthesize and may not be suitable for all experiments, it remains a valuable tool for studying cellular processes and has potential for future applications in research.
合成法
The synthesis of biotin-36-dc7Biotin-36-dc7ATP involves several steps. First, adenosine is modified to create a precursor molecule called adenosine-5'-O-(1-thiotriphosphate) (Biotin-36-dc7ATPγS). This precursor molecule is then reacted with biotin-N-hydroxysuccinimide ester to create biotinylated Biotin-36-dc7ATPγS. Finally, the thioester bond in biotinylated Biotin-36-dc7ATPγS is cleaved to create biotin-36-dc7Biotin-36-dc7ATP. This synthesis method allows for the creation of biotin-36-dc7Biotin-36-dc7ATP with high purity and yield.
科学的研究の応用
Biotin-36-dc7Biotin-36-dc7ATP has a wide range of applications in scientific research. One of the most common applications is in studying protein-protein interactions. Biotin-36-dc7Biotin-36-dc7ATP can be used to label proteins that bind to Biotin-36-dc7ATP-binding proteins, allowing for the identification of protein-protein interactions. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to study the kinetics of Biotin-36-dc7ATP-binding proteins by measuring the rate of Biotin-36-dc7ATP hydrolysis. This molecule also has potential applications in studying the regulation of cellular processes, such as cell signaling pathways.
特性
CAS番号 |
147958-08-5 |
|---|---|
製品名 |
Biotin-36-dc7ATP |
分子式 |
C48H80N9O22P3S |
分子量 |
1260.2 g/mol |
IUPAC名 |
[[5-[4-amino-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C48H80N9O22P3S/c49-46-44-35(31-57(47(44)54-34-53-46)43-30-37(58)38(77-43)32-76-81(66,67)79-82(68,69)78-80(63,64)65)10-9-18-70-20-22-72-24-26-74-28-29-75-27-25-73-23-21-71-19-17-52-42(61)13-4-2-8-15-50-40(59)12-3-1-7-16-51-41(60)14-6-5-11-39-45-36(33-83-39)55-48(62)56-45/h31,34,36-39,43,45,58H,1-8,11-30,32-33H2,(H,50,59)(H,51,60)(H,52,61)(H,66,67)(H,68,69)(H2,49,53,54)(H2,55,56,62)(H2,63,64,65) |
InChIキー |
KVFCXQIOGIHENX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同義語 |
biotin-36-dc7ATP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



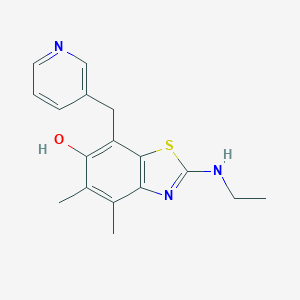
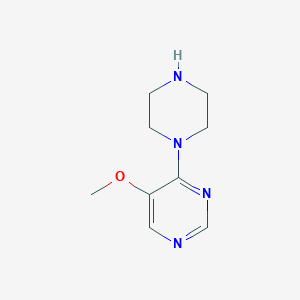
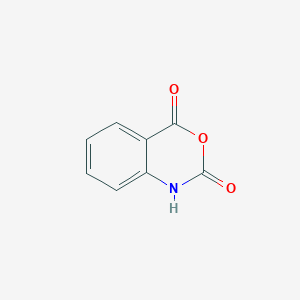
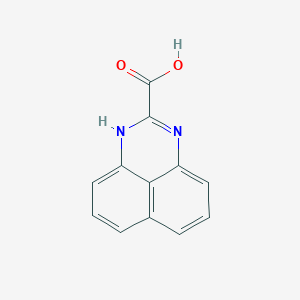
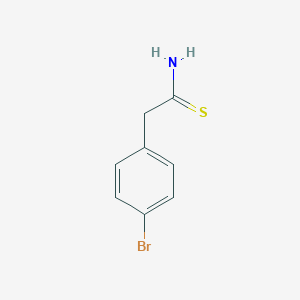
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
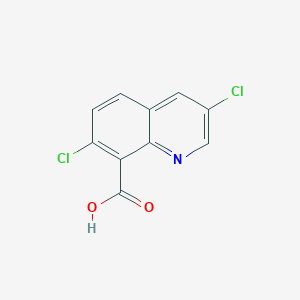
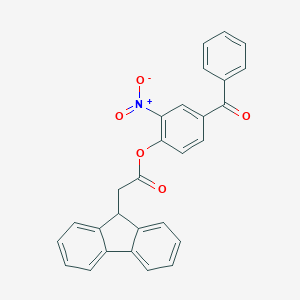
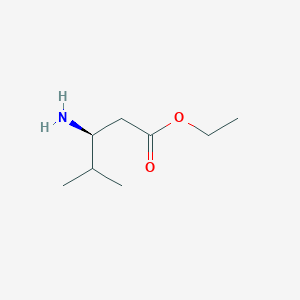
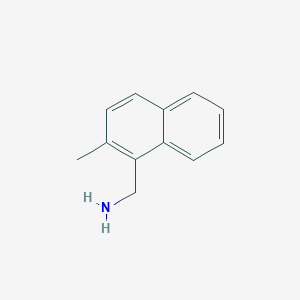
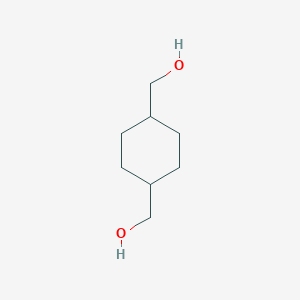
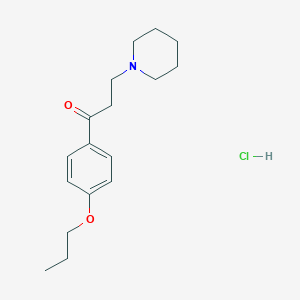
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
